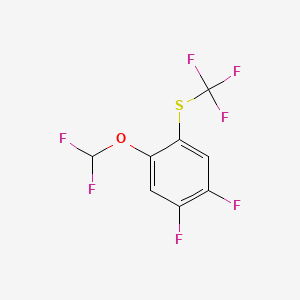

1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene

Description

1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with fluorine atoms at positions 1 and 2, a difluoromethoxy group (-OCF₂) at position 4, and a trifluoromethylthio group (-SCF₃) at position 4. The strategic placement of these substituents confers unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and resistance to enzymatic degradation. Fluorinated aromatic compounds are widely explored in agrochemical and pharmaceutical research due to their ability to modulate bioavailability and target binding efficiency .

Properties

Molecular Formula |

C8H3F7OS |

|---|---|

Molecular Weight |

280.16 g/mol |

IUPAC Name |

1-(difluoromethoxy)-4,5-difluoro-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C8H3F7OS/c9-3-1-5(16-7(11)12)6(2-4(3)10)17-8(13,14)15/h1-2,7H |

InChI Key |

OBRMDVIEDYMAHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)SC(F)(F)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves the introduction of fluorine atoms onto a benzene ring through electrophilic aromatic substitution reactions. One common method includes the reaction of a difluoromethoxybenzene derivative with a trifluoromethylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes halogenation, methoxylation, and thiolation steps, each requiring specific reaction conditions to achieve high yields and purity. The final product is purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or a simpler alkylthio group.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and alkylthio derivatives.

Substitution: Amino or alkoxy-substituted benzene derivatives.

Scientific Research Applications

1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is a highly fluorinated aromatic compound that contains multiple fluorine substituents and a trifluoromethylthio group. It has a molecular weight of approximately 228.12 g/mol. The presence of fluorine atoms gives the compound unique chemical properties, such as enhanced reactivity and stability in different chemical environments.

Synthesis

The synthesis of 1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves nucleophilic aromatic substitution reactions, where a trifluoromethylthiolating agent reacts with a precursor compound under controlled conditions to yield the desired product. In industrial settings, continuous flow reactors and advanced purification techniques like chromatography can optimize yield and purity, ensuring consistent product quality and enhanced efficiency in large-scale production.

Potential applications

1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene has several applications across various fields. Research suggests that this compound may interact with biomolecules, influencing its binding affinity to enzymes and receptors and modulating biological pathways, making it a candidate for drug development and medicinal chemistry.

Mechanism of Action

The mechanism by which 1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with related substituents. Key comparisons focus on substituent effects, logP (lipophilicity), synthetic pathways, and applications.

Substituent Effects on Physicochemical Properties

- Trifluoromethylthio (-SCF₃) vs. Trifluoromethyl (-CF₃): The -SCF₃ group in the target compound is more lipophilic than -CF₃, which typically increases logP. However, the presence of the polar difluoromethoxy group (-OCF₂) counterbalances this effect by introducing oxygen, reducing logP by approximately 2 units compared to non-oxygenated analogs (e.g., nitrofluorfen, a herbicide with -CF₃ and nitro groups) .

- Difluoromethoxy (-OCF₂) vs. Methoxy (-OCH₃): Replacing -OCH₃ with -OCF₂ enhances electron-withdrawing effects and oxidative stability. For instance, nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene) uses a nitro group (-NO₂) as a stronger electron-withdrawing substituent, which increases reactivity but reduces aqueous solubility compared to -OCF₂ .

Lipophilicity and Bioavailability

A calculated logP (cLogP) comparison (Table 1) highlights how substituent choice influences lipophilicity:

*Estimated based on , where oxygenated groups reduce cLogP by ~2 units compared to non-oxygenated analogs.

Biological Activity

1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is a highly fluorinated aromatic compound with significant potential in medicinal chemistry and drug development. Its unique molecular structure, characterized by multiple fluorine substituents and a trifluoromethylthio group, influences its biological activity and interaction with various biomolecules.

- Molecular Formula : C₈H₃F₇OS

- Molecular Weight : 280.16 g/mol

- Structure : The compound features a benzene ring with two fluorine atoms at the 1 and 2 positions, a difluoromethoxy group at the 4 position, and a trifluoromethylthio group at the 5 position. This arrangement enhances its stability and reactivity due to the electron-withdrawing effects of fluorine atoms .

The biological activity of 1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of multiple fluorine atoms increases the compound's binding affinity, potentially modulating various biological pathways. This interaction is crucial for its application in therapeutic contexts, particularly in targeting metabolic pathways in cancer cells.

In Vitro Studies

Recent studies have explored the compound's effects on cancer cell lines, particularly focusing on its role as an oxidative phosphorylation (OXPHOS) inhibitor. Inhibition of OXPHOS is a promising strategy for treating cancers that rely heavily on aerobic metabolism. Preliminary findings suggest that the compound may exhibit cytotoxic effects on tumor cells by disrupting ATP production through mitochondrial inhibition.

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| 1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene | TBD | UM16 (pancreatic cancer) | OXPHOS inhibition |

| Benzene-1,4-disulfonamide | 0.58 | UM16 | Complex I inhibition |

These results indicate that further optimization of this compound could yield effective OXPHOS inhibitors for cancer therapy .

Case Studies

A case study involving structurally similar fluorinated compounds highlighted the potential of these derivatives in modulating hexokinase activity, a key enzyme in glycolysis. The study found that halogenated derivatives exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting that fluorination significantly impacts biological activity.

Applications in Medicinal Chemistry

1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene shows promise as a lead compound for developing new therapeutic agents targeting metabolic pathways in cancer treatment. Its unique structure allows for modifications that could enhance selectivity and potency against specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.